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Abstract
CD73-IN-3, also known as LY-3475070, is a potent, selective, and orally bioavailable non-

nucleotide inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. As a key component of the

immunosuppressive adenosine signaling pathway in the tumor microenvironment, CD73

represents a compelling target for cancer immunotherapy. This technical guide provides a

comprehensive overview of the discovery and development of CD73-IN-3, consolidating

available preclinical data, outlining key experimental methodologies, and illustrating the

relevant biological pathways and experimental workflows.

Introduction: The Role of CD73 in Immuno-Oncology
The tumor microenvironment (TME) is characterized by a complex network of signaling

molecules that can promote tumor growth and immune evasion. One such critical pathway is

the adenosine signaling cascade. Extracellular adenosine, produced by the sequential

enzymatic activity of CD39 and CD73, acts as a potent immunosuppressive molecule,

dampening the anti-tumor activity of various immune cells, including T cells and Natural Killer

(NK) cells.

CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, catalyzes the

dephosphorylation of adenosine monophosphate (AMP) to adenosine, the final and rate-

limiting step in this pathway.[1] Elevated CD73 expression has been observed in numerous
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cancer types and is often associated with poor prognosis.[2] By inhibiting CD73, the production

of immunosuppressive adenosine is reduced, thereby restoring and enhancing the anti-tumor

immune response. This has positioned CD73 as a high-priority target for the development of

novel cancer immunotherapies.

Discovery and Chemical Profile of CD73-IN-3 (LY-
3475070)
CD73-IN-3 (LY-3475070) was identified as a potent small molecule inhibitor of CD73. It is

currently under clinical investigation as a potential anti-cancer agent, both as a monotherapy

and in combination with other immunotherapies like the anti-PD-1 antibody pembrolizumab.[3]

Chemical Structure:

IUPAC Name: 5-(5-((1S,2R)-2-isopropylcyclopropyl)-6-methylpyridazin-3-yl)pyrimidine-

2,4(1H,3H)-dione

CAS Number: 2375815-63-5

Molecular Formula: C₁₅H₁₈N₄O₂

Molecular Weight: 286.33 g/mol

Quantitative Data Summary
The following tables summarize the reported in vitro potency of CD73-IN-3.

Table 1: In Vitro Inhibitory Activity of CD73-IN-3
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Assay Type System Parameter Value Reference

Cell-based Assay
Calu-6 Human

Cell Line
IC₅₀ 7.3 nM

MedChemExpres

s

Biochemical

Assay
Not specified IC₅₀ 28 nM TargetMol

Serum-based

Assay
Human Serum EC₅₀ 0.213 µM

MedChemExpres

s

Note: Discrepancies in IC₅₀ values may arise from different experimental conditions and assay

formats.

Experimental Protocols
Synthesis of CD73-IN-3 (LY-3475070)
The synthesis of CD73-IN-3 is detailed in patent WO2019168744A1, specifically under

"Example 2".[4] The general synthetic scheme involves a multi-step process culminating in the

formation of the final compound. A representative scheme is outlined below.

A detailed, step-by-step protocol as described in the patent would involve specific reagents,

reaction conditions (temperature, time), and purification methods (e.g., column

chromatography, recrystallization). Researchers should refer to the patent for the exact

experimental details.

CD73 Enzymatic Activity Assay (General Protocol)
The inhibitory activity of CD73-IN-3 is determined by measuring its effect on the conversion of

AMP to adenosine and inorganic phosphate. A common method for this is the malachite green

assay, which quantifies the released phosphate.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate,

and the absorbance of this complex is measured spectrophotometrically. A decrease in

phosphate production in the presence of the inhibitor indicates its potency.

General Steps:
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Reaction Setup: In a microplate, combine recombinant human CD73 enzyme or CD73-

expressing cells (e.g., Calu-6) with the inhibitor (CD73-IN-3) at various concentrations in an

appropriate buffer.

Initiation: Add the substrate, AMP, to start the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a defined period to allow for the enzymatic

conversion.

Termination: Stop the reaction.

Detection: Add the malachite green reagent to each well.

Measurement: After a short incubation for color development, measure the absorbance at

approximately 620-650 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based CD73 Activity Assay (Calu-6)
The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is known to express

CD73 and serves as a relevant model for assessing inhibitor activity in a cellular context.[5]

Protocol Outline:

Cell Culture: Culture Calu-6 cells in Eagle's Minimum Essential Medium supplemented with

10% fetal bovine serum at 37°C in a humidified 5% CO₂ incubator.

Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Inhibitor Treatment: Replace the culture medium with a buffer containing serial dilutions of

CD73-IN-3 and incubate for a specified pre-incubation time.

Substrate Addition and Reaction: Add AMP to the wells and incubate for a time period

optimized for linear phosphate production.
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Phosphate Detection: Collect the supernatant and quantify the inorganic phosphate

produced using the malachite green assay as described above.

Data Analysis: Determine the IC₅₀ value of CD73-IN-3 in the Calu-6 cellular environment.

Human Serum CD73 Activity Assay
Measuring inhibitor activity in human serum is crucial as it provides a more physiologically

relevant matrix, accounting for protein binding and other interfering factors.

Protocol Outline:

Sample Preparation: Obtain platelet-poor heparinized plasma or serum from healthy donors.

Reaction Mixture: In a microplate, combine the serum/plasma with a tissue nonspecific

alkaline phosphatase inhibitor (to prevent non-specific AMP hydrolysis) and serial dilutions of

CD73-IN-3.[5]

Reaction Initiation and Incubation: Add AMP and incubate at 37°C.[6]

Protein Precipitation: Terminate the reaction and precipitate proteins using an agent like

trichloroacetic acid (TCA).[5]

Phosphate Quantification: Centrifuge to pellet the precipitated proteins, and measure the

phosphate concentration in the supernatant using the malachite green assay.[6]

Data Analysis: Calculate the EC₅₀ value, representing the effective concentration for 50%

inhibition in a biological fluid.

Signaling Pathways and Mechanism of Action
CD73-IN-3 exerts its anti-tumor effect by inhibiting the production of adenosine, thereby

relieving the immunosuppressive state of the tumor microenvironment.

By blocking CD73, CD73-IN-3 prevents the conversion of AMP to adenosine. This reduction in

adenosine in the TME leads to:

Increased proliferation and activation of cytotoxic T lymphocytes (CTLs).
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Enhanced anti-tumor activity of NK cells.

Reduced activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-

derived suppressor cells (MDSCs).

The ultimate outcome is a more robust anti-tumor immune response.

Preclinical Development and Future Directions
While specific preclinical pharmacokinetic and in vivo efficacy data for LY-3475070 are not

extensively published in peer-reviewed literature at this time, its progression to Phase 1 clinical

trials (NCT04148937) indicates a favorable preclinical profile.[3] The designation as an "orally

bioavailable" inhibitor suggests adequate absorption and metabolic stability in animal models.

Future research will likely focus on:

Combination Therapies: Continued investigation of CD73-IN-3 in combination with immune

checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other anti-cancer agents to achieve

synergistic effects.

Biomarker Identification: Identifying patient populations most likely to respond to CD73

inhibition based on CD73 expression levels or other biomarkers within the TME.

Resistance Mechanisms: Understanding potential mechanisms of resistance to CD73-

targeted therapies.

Conclusion
CD73-IN-3 (LY-3475070) is a promising small molecule inhibitor of CD73 with the potential to

enhance anti-tumor immunity by blocking the production of immunosuppressive adenosine. Its

oral bioavailability and potent inhibitory activity make it a valuable candidate for further clinical

development. The data and protocols summarized in this guide provide a foundational

understanding for researchers and drug development professionals working in the field of

immuno-oncology and purinergic signaling. Further publication of preclinical and clinical data

will be critical to fully elucidating the therapeutic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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